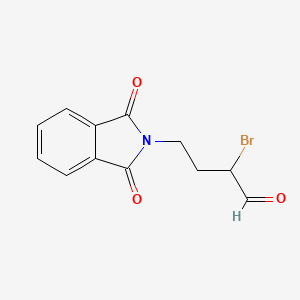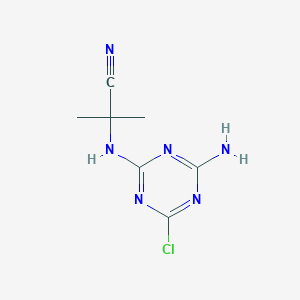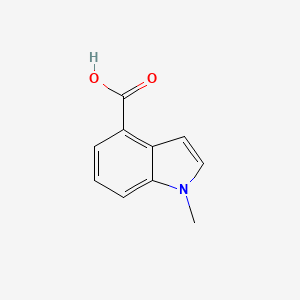
1-methyl-1H-indole-4-carboxylic acid
Overview
Description
1-Methyl-1H-indole-4-carboxylic acid is a chemical compound with the molecular formula C10H9NO2 . It is a derivative of indole, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of 1-methyl-1H-indole-4-carboxylic acid consists of an indole ring substituted with a methyl group at the 1-position and a carboxylic acid group at the 4-position .Physical And Chemical Properties Analysis
1-Methyl-1H-indole-4-carboxylic acid is a solid powder with a molecular weight of 175.19 . It has a boiling point of 243-245°C .Scientific Research Applications
Antiviral Applications
1-methyl-1H-indole-4-carboxylic acid: derivatives have been synthesized and tested for their antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, with promising IC50 values indicating their potential as antiviral agents .
Anti-inflammatory and Anticancer Potential
The indole nucleus, which is part of 1-methyl-1H-indole-4-carboxylic acid , is known to possess anti-inflammatory and anticancer activities. This compound can be used to synthesize various derivatives that target inflammation pathways and cancer cell proliferation .
Antimicrobial Activity
Indole derivatives, including those synthesized from 1-methyl-1H-indole-4-carboxylic acid , have been explored for their antimicrobial effects. These compounds can be designed to combat a range of microbial infections, offering a new avenue for antibiotic development .
Antidiabetic Effects
Research has indicated that indole derivatives can play a role in managing diabetes. By affecting glucose metabolism and insulin sensitivity, these compounds, derived from 1-methyl-1H-indole-4-carboxylic acid , could be beneficial in antidiabetic therapies .
Antimalarial Properties
The structural flexibility of indole allows for the creation of derivatives with antimalarial properties1-methyl-1H-indole-4-carboxylic acid can serve as a precursor for compounds that inhibit the growth of malaria-causing parasites .
Neuroprotective Effects
Indole derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. The derivatives of 1-methyl-1H-indole-4-carboxylic acid could be investigated for their ability to protect neuronal cells .
Enzyme Inhibition
1-methyl-1H-indole-4-carboxylic acid: is used in the synthesis of enzyme inhibitors. These inhibitors can target specific enzymes involved in disease processes, offering a targeted approach to treatment .
Hedgehog Pathway Modulation
This compound has been utilized to create inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway, which is a critical pathway in developmental processes and cancer .
Safety and Hazards
1-Methyl-1H-indole-4-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Future Directions
Indole derivatives, including 1-methyl-1H-indole-4-carboxylic acid, have significant potential in medicinal chemistry due to their physiological activity, which includes anticancer, antimicrobial, antiviral, anti-inflammatory activities, and more . Future research may focus on developing new indole derivatives with improved biological activity .
Mechanism of Action
Target of Action
Indole derivatives, a category to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific pathways and targets involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
properties
IUPAC Name |
1-methylindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPJJUHCLDXVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566591 | |
| Record name | 1-Methyl-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indole-4-carboxylic acid | |
CAS RN |
90924-06-4 | |
| Record name | 1-Methyl-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





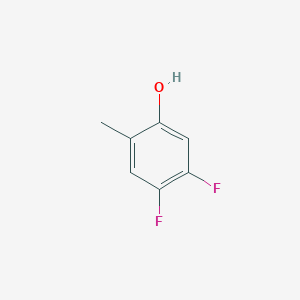
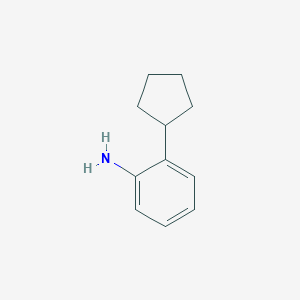
![[4,4'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1354859.png)



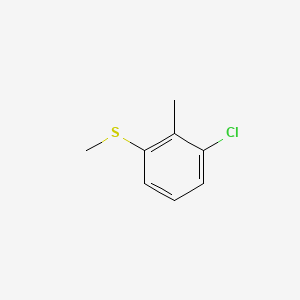
![Spiro[cyclopropane-1,3'-indoline]](/img/structure/B1354872.png)
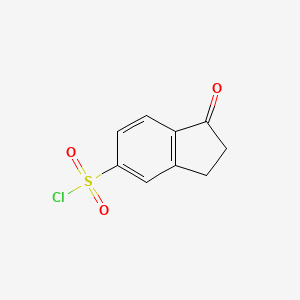
![3-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1354875.png)
